Sub-Nanomolar EGFR Kinase Potency
CL-387,785 inhibits EGFR kinase activity with an IC50 of 370 ± 120 pM, representing a 73‑ to 89‑fold greater potency than gefitinib (IC50 27–33 nM) and approximately 5‑fold greater potency than erlotinib (IC50 2 nM) in biochemical assays [REFS-1, REFS-2]. This sub-nanomolar potency enables complete EGFR blockade at concentrations that minimize off-target kinase engagement.
| Evidence Dimension | EGFR kinase biochemical IC50 |
|---|---|
| Target Compound Data | 370 ± 120 pM |
| Comparator Or Baseline | gefitinib 27–33 nM; erlotinib 2 nM |
| Quantified Difference | ~73–89× more potent than gefitinib; ~5× more potent than erlotinib |
| Conditions | In vitro EGFR kinase activity assay (ATP‑dependent); values from independent publications |
Why This Matters
Sub-nanomolar potency ensures complete target saturation at low concentrations, reducing the risk of off-target kinase inhibition that complicates phenotypic interpretation.
- [1] Discafani, C. M., et al. (1999). Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with in vivo activity by N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785). Biochemical Pharmacology, 57(8), 917–925. View Source
- [2] Ou, S.-H. I., et al. (2015). Next-generation epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. Breast Cancer: Targets and Therapy, 7, 147–158. View Source
